REACTION_SMILES
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[CH2:10]([CH3:11])[NH:12][CH2:13][CH2:14][OH:15].[CH3:16][S:17]([CH3:18])=[O:19].[F:1][c:2]1[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1>>[c:2]1([N:12]([CH2:10][CH3:11])[CH2:13][CH2:14][OH:15])[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(F)cc1
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Name
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Type
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product
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Smiles
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CCN(CCO)c1ccc(C#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |